molecular formula C21H14F2N2O3S B3737240 2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole

2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole

Cat. No.: B3737240
M. Wt: 412.4 g/mol
InChI Key: RIBZBGGYTPEEDS-UHFFFAOYSA-N
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Description

2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole is a compound of interest in various fields of scientific research due to its unique chemical structure and properties This compound features a difluoromethylsulfonyl group attached to a phenyl ring, which is further connected to an oxadiazole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the phenyl rings.

Mechanism of Action

The mechanism of action of 2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. The difluoromethylsulfonyl group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding . The oxadiazole ring system may also contribute to the compound’s overall reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole is unique due to the combination of its difluoromethylsulfonyl group and oxadiazole ring systemThe presence of the difluoromethylsulfonyl group enhances the compound’s stability and reactivity, making it a valuable building block in various chemical and biological applications .

Properties

IUPAC Name

2-[4-(difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F2N2O3S/c22-21(23)29(26,27)18-12-10-17(11-13-18)20-25-24-19(28-20)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13,21H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIBZBGGYTPEEDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C=C4)S(=O)(=O)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole
Reactant of Route 2
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole
Reactant of Route 3
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2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole
Reactant of Route 4
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2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole
Reactant of Route 5
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2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
2-[4-(Difluoromethylsulfonyl)phenyl]-5-(4-phenylphenyl)-1,3,4-oxadiazole

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